molecular formula C9H9F2NO2 B1390440 4-Ethoxy-2,6-difluorobenzamide CAS No. 916483-57-3

4-Ethoxy-2,6-difluorobenzamide

Cat. No. B1390440
M. Wt: 201.17 g/mol
InChI Key: YLNGDTJVZFEUJH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzamide, also known as EFDB, belongs to the group of benzamide derivatives with the molecular formula C10H10F2NO2. It has a molecular weight of 201.17 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 4-Ethoxy-2,6-difluorobenzamide involves two stages . In the first stage, 4-ethoxy-2,6-difluorobenzoic acid reacts with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 18 - 25°C . In the second stage, the product from the first stage reacts with ammonia in tetrahydrofuran and water .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,6-difluorobenzamide is 1S/C9H9F2NO2/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H2,12,13) . The presence of the fluorine atoms in the molecule is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .


Chemical Reactions Analysis

The compound 4-Ethoxy-2,6-difluorobenzamide is a key intermediate for the synthesis of insecticidal benzoylphenyl urea derivatives and oxadiazindine derivatives . It is produced from 2,6-difluorobenzonitrile using a biocatalytic process involving a recombinant nitrile hydratase .


Physical And Chemical Properties Analysis

4-Ethoxy-2,6-difluorobenzamide is a solid compound . It has a molecular weight of 201.17 .

Scientific Research Applications

Antibacterial Applications

4-Ethoxy-2,6-difluorobenzamide has been explored for its potential as an antibacterial agent. Research indicates that derivatives of 2,6-difluorobenzamides, which include 4-ethoxy-2,6-difluorobenzamide, can inhibit the protein FtsZ. This protein is a key player in bacterial cell division, and its inhibition can effectively hinder the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).

Pesticide Industry

The compound has also found applications in the pesticide industry. 2,6-Difluorobenzamide, the core structure of 4-ethoxy-2,6-difluorobenzamide, is used as an intermediate in the synthesis of certain pesticides. This includes its use in the synthesis of Novaluron, an insecticide, indicating its potential utility in pest control solutions (Zhang Xiao-jing, 2007).

Biocatalysis

In biotechnological applications, specifically in biocatalysis, 4-ethoxy-2,6-difluorobenzamide's precursor, 2,6-difluorobenzamide, can be produced using recombinant Escherichia coli. This method highlights the compound's importance in the field of applied biochemistry and biotechnology, offering a more environmentally friendly and efficient way of producing the compound compared to traditional chemical synthesis (Yang et al., 2018).

Future Directions

The compound 4-Ethoxy-2,6-difluorobenzamide has potential implications in various fields of research and industry. It is an important intermediate with many applications in pesticide industries . Future research may focus on optimizing the biocatalytic process for its production and exploring its potential applications in other fields .

properties

IUPAC Name

4-ethoxy-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNGDTJVZFEUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Foote, G Hatter - Synthetic Communications®, 2008 - Taylor & Francis
The preparation of 7-ethoxy-5-fluoroquinazolin-4-one, starting from 3,5-difluorophenol, is described. Further reaction with alkoxide then gives differentially substituted 5,7-…
Number of citations: 1 www.tandfonline.com

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